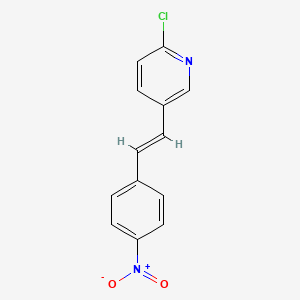

(E)-2-chloro-5-(4-nitrostyryl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9ClN2O2 |

|---|---|

Molecular Weight |

260.67 g/mol |

IUPAC Name |

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H/b2-1+ |

InChI Key |

DNHVFKKPWZTKCO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CN=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for E 2 Chloro 5 4 Nitrostyryl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (E)-2-chloro-5-(4-nitrostyryl)pyridine reveals two primary disconnection points around the central ethenyl bridge. These disconnections suggest two main synthetic strategies: a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction and a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.

Disconnection 1 (Wittig/HWE Approach): Breaking the double bond retrospectively leads to a pyridyl aldehyde or a derivative and a nitrophenyl phosphonium (B103445) salt or phosphonate (B1237965) ester. This suggests the reaction between a 2-chloro-5-formylpyridine and a 4-nitrobenzyl phosphorus ylide.

Disconnection 2 (Heck Approach): Alternatively, disconnection at the C-C single bond of the styryl moiety points towards a 2-chloro-5-vinylpyridine (B115529) and a 4-halonitrobenzene (e.g., 1-iodo-4-nitrobenzene) as precursors for a Heck cross-coupling reaction.

Precursor Synthesis Strategies

Synthesis of 2-Chloro-5-nitropyridine (B43025) and its Derivatives

2-Chloro-5-nitropyridine is a crucial intermediate, and its synthesis can be approached through several routes. One common method involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine (B18323), followed by hydrolysis to 2-hydroxy-5-nitropyridine (B147068). chemicalbook.comdissertationtopic.net The final chlorination step can be achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). chemicalbook.comdissertationtopic.net A dissertation outlines a synthetic pathway starting from 2-aminopyridine, which is nitrated with mixed acid to give 2-amino-5-nitropyridine. This is then hydrolyzed under acidic conditions to 2-hydroxy-5-nitropyridine, and finally chlorinated with PCl₅/POCl₃ to afford 2-chloro-5-nitropyridine with a total yield of 41.1%. chemicalbook.com

Another patented method describes the preparation of high-purity 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using a mixture of phosphorus oxychloride and phosphorus pentachloride, achieving a yield of 95.3%. chemicalbook.com A different approach detailed in a Chinese patent involves the reaction of 2-halogenated acrylates with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to 2-hydroxy-5-nitropyridine and subsequent chlorination. google.com

A further synthetic route starts from 2-aminopyridine, which is nitrated using a mixture of sulfuric acid and fuming nitric acid. The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction, followed by chlorination with phosphorus oxychloride to yield the desired 2-chloro-5-nitropyridine. google.com

| Starting Material | Key Reagents | Intermediate(s) | Product | Reported Yield | Reference |

| 2-Aminopyridine | Mixed Acid, PCl₅/POCl₃ | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | 41.1% (overall) | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate, NH₃/NH₄Cl, POCl₃/PCl₅ | 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | - | google.com |

| 2-Aminopyridine | H₂SO₄/Fuming HNO₃, NaNO₂, POCl₃ | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | - | google.com |

For the Wittig/HWE approach, 2-chloro-5-methylpyridine (B98176) would be a starting material, which can be halogenated to 2-chloro-5-(halomethyl)pyridine, a precursor to the corresponding phosphonium salt or phosphonate ester.

Synthesis of 4-Nitrostyrene (B89597) Derivatives

For the Heck reaction, 4-nitrostyrene is a required precursor. It can be synthesized through various established methods, often starting from 4-nitrobenzaldehyde. For the Wittig/HWE approach, the necessary precursor is a 4-nitrobenzyl phosphonium salt or phosphonate ester, which is typically prepared by reacting 4-nitrobenzyl halide with triphenylphosphine (B44618) or a trialkyl phosphite, respectively.

Olefination Reactions for the Formation of the Styryl Moiety

The creation of the (E)-styryl double bond is the pivotal step in the synthesis of the target molecule.

Wittig and Wittig-Horner Reaction Approaches

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting 2-chloro-5-formylpyridine with the ylide generated from 4-nitrobenzyltriphenylphosphonium halide. The use of a stabilized ylide, due to the electron-withdrawing nitro group, generally favors the formation of the more stable (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion. organic-chemistry.org This approach often offers advantages such as higher (E)-selectivity and easier removal of the phosphate (B84403) byproduct. The reaction would proceed between 2-chloro-5-formylpyridine and the anion of diethyl (4-nitrobenzyl)phosphonate.

A study on microwave-assisted Wittig reactions of nitro-substituted benzyltriphenylphosphonium (B107652) ylides with various aldehydes under phase-transfer conditions has been reported, providing insights into reaction optimization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. allbiopharm.com For the synthesis of this compound, this would typically involve the reaction of a 2-chloro-5-halopyridine (e.g., 2-chloro-5-iodopyridine) with 4-nitrostyrene. Alternatively, 2-chloro-5-vinylpyridine could be coupled with a 1-halo-4-nitrobenzene. The reaction generally proceeds with high stereoselectivity to yield the trans-isomer. The choice of palladium catalyst, ligands, base, and solvent is critical for optimizing the yield and purity of the product.

Knoevenagel Condensation and Related Carbonyl Condensations

The Knoevenagel condensation is a widely utilized and effective method for the formation of carbon-carbon double bonds, making it highly suitable for the synthesis of stilbene (B7821643) derivatives like this compound. nih.govbas.bg This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov

In the context of synthesizing this compound, the reaction would involve the condensation of 2-chloro-5-formylpyridine with 4-nitrophenylacetic acid or a derivative thereof. The use of a basic catalyst, such as piperidine (B6355638) or potassium phosphate, facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration leads to the formation of the desired styrylpyridine.

Research has demonstrated that the Knoevenagel condensation can be highly stereoselective, often yielding the (E)-isomer as the major product. nih.govresearchgate.netnih.gov The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction rate and yield. For instance, carrying out the condensation in ethanol (B145695) at room temperature in the presence of potassium phosphate has been shown to be an efficient method for producing (E)-stilbenes with yields often exceeding 80%. nih.govresearchgate.netnih.gov

A catalyst-free approach for the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has also been reported. bas.bg This method, conducted in a water-ethanol mixture at room temperature, offers a greener alternative by eliminating the need for a catalyst and utilizing environmentally benign solvents. bas.bg The reaction of various pyridinecarbaldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) proceeded to give high yields of the corresponding electron-deficient alkenes with E-selectivity. bas.bg

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Aldehyde | Substituted Phenylacetonitrile | Potassium Phosphate / Ethanol, RT | trans-Stilbenes | >80% | nih.gov |

| Pyridinecarbaldehydes | Malononitrile | Catalyst-free / H2O:EtOH, RT | 2-(pyridinylmethylene)malononitrile | High | bas.bg |

Stereoselective Synthesis and Control of (E)-Isomer Formation

The biological and material properties of stilbene derivatives are often dependent on their stereochemistry, with the (E)- and (Z)-isomers exhibiting different activities. Therefore, controlling the stereoselectivity of the synthesis to favor the formation of the desired (E)-isomer of 2-chloro-5-(4-nitrostyryl)pyridine is of paramount importance.

The Knoevenagel condensation inherently favors the formation of the more thermodynamically stable (E)-isomer. nih.govresearchgate.netnih.gov The reaction mechanism, involving the formation of a stable intermediate and subsequent elimination of water, leads to the preferential formation of the trans-configured product. Studies have consistently reported that Knoevenagel condensations of aldehydes with active methylene compounds, under various conditions, yield the (E)-isomers almost exclusively. nih.govresearchgate.netnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes and can be employed to control the formation of the (E)-isomer. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone. By using stabilized ylides, which are typical in the synthesis of (E)-alkenes, the reaction can be directed to produce the trans-isomer with high selectivity.

Development of Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are not only efficient in terms of yield but also environmentally friendly and atom-economical. acs.orgunirioja.esjocpr.comnih.gov Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. skpharmteco.comwikipedia.org

Addition and cycloaddition reactions are considered highly atom-economical as they, in principle, incorporate all atoms of the reactants into the product. nih.gov In the context of synthesizing this compound, synthetic strategies that minimize the use of stoichiometric reagents and the generation of byproducts are being explored.

The aforementioned catalyst-free Knoevenagel condensation in an aqueous medium is a prime example of a more sustainable approach. bas.bg By eliminating the need for a catalyst and using water as a solvent, this method reduces the environmental impact associated with traditional organic syntheses.

| Principle | Application in Synthesis of this compound | Benefit | Reference |

| Atom Economy | Utilizing addition reactions like the Knoevenagel condensation. | Minimizes the formation of byproducts and waste. | skpharmteco.comwikipedia.org |

| Catalyst-Free Reactions | Performing the Knoevenagel condensation in a water-ethanol mixture without a catalyst. | Reduces the need for potentially toxic catalysts and simplifies purification. | bas.bg |

| Use of Reusable Catalysts | Employing periodic mesoporous organosilica (PMO)-Py catalysts. | Allows for catalyst recycling, reducing waste and cost. | nih.gov |

| Safer Chemistry | Avoiding hazardous nitration reactions by using alternative starting materials. | Enhances operational safety and reduces environmental pollution. | google.com |

Advanced Spectroscopic and Structural Elucidation of E 2 Chloro 5 4 Nitrostyryl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for (E)-2-chloro-5-(4-nitrostyryl)pyridine, are not available in the reviewed literature. Such data would be crucial for identifying the number and environment of the different protons within the molecule, particularly those on the pyridine (B92270) ring, the vinyl group, and the nitro-substituted phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, specific ¹³C NMR spectral data for this compound, which would provide information on the chemical environment of each carbon atom, could not be located. This would be essential for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

Advanced two-dimensional NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons within a molecule. There are no published reports of these analyses being performed on this compound.

Solid-State NMR Investigations

Solid-state NMR spectroscopy provides information about the structure and dynamics of molecules in the solid phase. No studies utilizing this technique for the analysis of this compound have been found in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

While theoretical FTIR data for related compounds like 2-chloro-5-nitropyridine (B43025) exists, specific experimental FTIR spectra for this compound, detailing the characteristic vibrational frequencies for its functional groups (such as C=C, NO₂, C-Cl, and the aromatic rings), are not available. researchgate.netresearchgate.net

The absence of this fundamental spectroscopic data in the public domain prevents a thorough and scientifically accurate discussion as per the requested article structure. Further research and publication of the characterization of this compound are needed to fill this knowledge gap.

Raman Spectroscopy Analysis

Raman spectroscopy of this compound provides detailed information about its vibrational modes. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are used to simulate the Raman spectrum and assign the observed experimental bands. researchgate.netresearchgate.net

Key vibrational modes observed in the Raman spectrum include:

C-N stretching vibration: A band observed around 1275 cm⁻¹ in the FT-Raman spectrum is attributed to the C-N stretching vibration. Computational calculations support this assignment with a predicted value of 1274 cm⁻¹. researchgate.net

C-N in-plane bending: This vibration is assigned to an FT-IR band at 525 cm⁻¹. researchgate.net

The combination of experimental and theoretical Raman data allows for a comprehensive understanding of the molecule's vibrational characteristics. researchgate.netresearchgate.net

Correlation of Experimental and Computationally Derived Vibrational Frequencies

A strong correlation between experimentally observed and computationally derived vibrational frequencies is crucial for accurate spectral assignment and structural validation. For pyridine derivatives, DFT calculations have been shown to provide reliable predictions of vibrational spectra. nih.govmdpi.com

The process typically involves:

Geometry Optimization: The molecular structure is optimized using computational methods to find its lowest energy conformation. nih.gov

Frequency Calculation: Harmonic vibrational frequencies are then calculated at the optimized geometry. nih.govnih.gov

Scaling: To improve the agreement with experimental data, calculated frequencies are often scaled using specific factors. For instance, a scaling factor of 0.961 has been used for frequencies calculated with the B3LYP/6–311++G(d,p) method. nih.gov

The root mean square (rms) deviation between the scaled theoretical and experimental frequencies serves as a measure of the accuracy of the computational model. nih.gov For related pyridine derivatives, good agreement has been achieved, validating the use of computational methods for the analysis of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule.

Characterization of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of compounds with C=O bonds, like the nitro group in the subject compound, typically shows a weak absorbance for n→π* transitions at longer wavelengths (around 270-300 nm) and a strong absorbance for π→π* transitions at shorter wavelengths. masterorganicchemistry.com For conjugated systems, the position of the maximum absorbance (λmax) is influenced by the extent of conjugation. masterorganicchemistry.com In similar D-A-D (donor-acceptor-donor) structured compounds, absorption bands are often attributed to n–π* and π–π* electronic transitions. mdpi.com

Solvent Effects on Electronic Absorption (Solvatochromism)

The polarity of the solvent can significantly influence the position, intensity, and shape of the absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.netsciencepublishinggroup.com The interaction between the solute and solvent molecules can lead to shifts in the absorption maxima. sciencepublishinggroup.commdpi.com For instance, in polar solvents, dipole-dipole interactions can cause a bathochromic (red) shift, while in non-polar solvents, a hypsochromic (blue) shift might be observed. sciencepublishinggroup.com The study of solvatochromism provides valuable information about the nature of the electronic transitions and the solute-solvent interactions. mdpi.commjcce.org.mk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of a molecule. nih.gov This technique is invaluable for confirming the identity of a synthesized compound. mdpi.comnih.gov For this compound, HRMS would provide a precise mass-to-charge ratio (m/z), confirming its molecular formula. The computed exact mass of the related compound 2-chloro-5-nitropyridine is 157.9883050 Da. nih.gov

Analysis of Fragmentation Pathways and Structural Elucidation

The initial molecular ion peak [M]•+ would be expected. Key fragmentation pathways would likely involve:

Cleavage of the C-C bond of the styryl group: This would be a prominent fragmentation, leading to the formation of a resonance-stabilized 4-nitrostyryl cation and a 2-chloro-5-pyridinyl radical, or vice versa.

Loss of the nitro group: The nitro group is susceptible to fragmentation, leading to the loss of •NO2 (46 Da) or •NO (30 Da) followed by the loss of an oxygen atom. This would result in significant peaks at [M-46]+ and [M-30]+.

Fission of the pyridine ring: The pyridine ring can undergo characteristic ring fragmentation, although this is often less favorable than the cleavage of substituents.

Loss of chlorine: A peak corresponding to the loss of a chlorine radical ([M-35]+ or [M-37]+ depending on the isotope) is also a plausible fragmentation pathway.

McLafferty rearrangement: If applicable, this rearrangement could occur, but it is less likely given the aromatic nature of the adjacent rings.

The interpretation of the relative abundances of these fragment ions would be crucial for confirming the structure of the parent molecule.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

While detailed experimental bond lengths and angles for this compound are not available, the data for 2-chloro-5-nitropyridine can serve as a reference for the chloropyridine moiety. The planarity of the 2-chloro-5-nitropyridine ring suggests that the bond lengths and angles are consistent with a substituted aromatic system. For the full this compound molecule, the dihedral angle between the pyridine ring and the nitrophenyl ring, connected by the ethylene (B1197577) bridge, would be a critical parameter determining the extent of π-conjugation across the molecule. A smaller dihedral angle would imply greater planarity and more effective electronic communication between the two aromatic systems.

Table 1: Selected Crystallographic Data for 2-chloro-5-nitropyridine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.0297 (1) |

| b (Å) | 8.1542 (2) |

| c (Å) | 13.4163 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90.491 (2) |

| Volume (ų) | 659.13 (2) |

Note: This data is for the precursor 2-chloro-5-nitropyridine and is provided for illustrative purposes.

The crystal packing of organic molecules is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of 2-chloro-5-nitropyridine, the crystal structure reveals that adjacent molecules are linked by Cl···O interactions with a distance of 3.068(4) Å, forming chains. These chains are further organized into layers through C-H···O non-classical hydrogen bonds.

For this compound, one would anticipate a more complex packing arrangement due to the larger size and additional functional groups. The presence of the nitro group would likely lead to strong N-O···H hydrogen bonds. The aromatic rings could participate in π-π stacking interactions, which would play a significant role in stabilizing the crystal lattice. The chlorine atom could also engage in halogen bonding. The interplay of these various intermolecular forces would determine the final crystal packing motif, influencing properties such as melting point and solubility.

Electronic Structure and Photophysical Properties of E 2 Chloro 5 4 Nitrostyryl Pyridine

Electronic Transitions and Energy Level Characterization

The electronic properties of (E)-2-chloro-5-(4-nitrostyryl)pyridine are governed by the interplay of its constituent aromatic rings and the electron-withdrawing nitro group, which significantly influences its frontier molecular orbitals and charge transfer characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. In this compound, the HOMO is anticipated to be predominantly localized on the styryl fragment, which is comparatively more electron-rich, while the LUMO is expected to be centered on the electron-deficient 4-nitrophenyl moiety. This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems.

Table 1: Predicted Frontier Orbital Characteristics of this compound based on Analogous Systems

| Molecular Orbital | Predicted Localization | Expected Energy Level |

| HOMO | Styryl and pyridine (B92270) moieties | Relatively High |

| LUMO | 4-nitrophenyl moiety | Relatively Low |

| HOMO-LUMO Gap | - | Relatively Small |

Note: Specific energy values require dedicated computational studies.

Intramolecular Charge Transfer (ICT) Characteristics

The distinct electron-donating (styrylpyridine) and electron-accepting (nitrophenyl) portions of this compound facilitate intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. Given the spatial distribution of these orbitals, this transition effectively moves electron density from the styrylpyridine part of the molecule to the nitrophenyl part.

This ICT character is a defining feature of push-pull chromophores and is responsible for many of their interesting photophysical properties, including their sensitivity to the surrounding environment. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties, which is facilitated by the conjugated π-system of the vinyl bridge.

Fluorescence and Luminescence Studies

The emission properties of this compound are intrinsically linked to its electronic structure and the nature of its excited states.

Emission Spectra, Quantum Yields, and Lifetimes

Styrylpyridine derivatives can exhibit fluorescence, though the presence of a nitro group often leads to significant quenching of emission. researchgate.netrsc.org The nitro group is a well-known fluorescence quencher due to its ability to promote non-radiative decay pathways, such as intersystem crossing to the triplet state. researchgate.net Consequently, the fluorescence quantum yield of this compound is expected to be low. rsc.org

The emission spectrum would likely be red-shifted compared to its absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of this shift can provide insights into the geometric relaxation of the molecule in the excited state. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also expected to be short due to the efficient quenching by the nitro group.

Table 2: Predicted Fluorescence Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Emission Maximum | Red-shifted from absorption | Stokes shift due to excited-state relaxation |

| Quantum Yield | Low | Quenching by the nitro group |

| Fluorescence Lifetime | Short | Efficient non-radiative decay pathways |

Note: Experimental determination is necessary for precise values.

Environmental Sensitivity of Photophysical Properties (e.g., Acidochromism, Solvatochromism)

The photophysical properties of push-pull systems like this compound are often highly sensitive to the polarity of their environment (solvatochromism) and to changes in pH (acidochromism).

Solvatochromism: In polar solvents, the charge-separated ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a red shift in the emission spectrum as the solvent polarity increases, a phenomenon known as positive solvatochromism. The absorption spectrum may also show some solvent dependence, though typically to a lesser extent. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon excitation. nih.gov

Acidochromism: The pyridine nitrogen atom in this compound can be protonated in acidic conditions. This protonation would increase the electron-accepting strength of the pyridine ring, further enhancing the ICT character of the molecule. This change in electronic structure is expected to cause a significant shift in the absorption and emission spectra, leading to a visible color change. Such acidochromic behavior has been observed in other multiaryl-substituted pyridine derivatives. researchgate.net

Photoisomerization Dynamics

Like other stilbene (B7821643) and styryl derivatives, this compound can undergo photoisomerization around the central carbon-carbon double bond, converting from the (E)-isomer to the (Z)-isomer upon irradiation with light of an appropriate wavelength.

The (E) to (Z) isomerization is a fundamental photochemical process that can proceed through either the singlet or triplet excited state manifold. rsc.org The quantum yield of photoisomerization is a measure of the efficiency of this process. For related styrylpyridines, the photoisomerization can be induced by visible light. nih.gov The presence of the nitro group and the specific substitution pattern on the pyridine ring will influence the potential energy surfaces of the excited states and thus the dynamics and efficiency of the isomerization process. The reverse (Z) to (E) isomerization can also occur, often leading to a photostationary state with a specific ratio of the two isomers under continuous irradiation.

Reversible E-Z Isomerization Pathways and Kinetics

The carbon-carbon double bond in the styryl bridge of this compound allows for the existence of two geometric isomers: the E (trans) and Z (cis) forms. The trans isomer is typically the more thermodynamically stable ground state. However, upon absorption of light energy, typically in the UV-Vis region, the molecule can be excited to a state where the energy barrier for rotation around the central double bond is significantly lowered. This allows for a reversible transformation from the E isomer to the Z isomer.

The isomerization process can proceed through different pathways, including rotation around the ethylenic bond in the excited singlet or triplet state. The specific pathway and its efficiency are influenced by factors such as the excitation wavelength, solvent polarity, and temperature. The reverse process, from the less stable Z isomer back to the E isomer, can occur either photochemically or thermally. The kinetics of this thermal back-reaction are a crucial parameter for potential applications in molecular switches or data storage, defining the stability of the Z state. For many stilbene-like molecules, the conversion from the E to the Z isomer is a facile process in solution. researchgate.net

Spectroscopic Monitoring of Photoinduced Transformations

The E-Z isomerization of this compound can be effectively monitored using UV-Vis absorption spectroscopy. The E and Z isomers possess distinct electronic structures and, consequently, different absorption spectra. researchgate.net The more planar and extended conjugation of the E isomer typically results in a strong, long-wavelength absorption band corresponding to the π-π* intramolecular charge transfer transition.

Upon irradiation with a suitable wavelength of light, the intensity of this characteristic absorption band of the E isomer decreases, while new absorption bands corresponding to the Z isomer appear. researchgate.net The Z isomer, being generally more sterically hindered and less planar, exhibits a blue-shifted absorption maximum with a lower molar absorptivity. By tracking these spectral changes over time, one can follow the kinetics of the photoisomerization process. researchgate.netresearchgate.net The presence of one or more isosbestic points in the series of spectra indicates a clean conversion between the two isomeric forms without significant side reactions.

Investigation of Nonlinear Optical (NLO) Properties

Push-pull molecules like this compound are prime candidates for nonlinear optical (NLO) applications due to their large molecular hyperpolarizabilities. These properties are essential for technologies such as frequency conversion and optical switching. rsc.org

Measurement and Theoretical Calculation of Second-Order Hyperpolarizabilities

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). For stilbene derivatives, the introduction of strong electron donor and acceptor groups leads to significant NLO responses. nih.gov The NLO properties of this compound are primarily attributed to the charge transfer from the pyridine ring system, modulated by the chloro substituent, to the strongly electron-withdrawing nitro group on the phenyl ring.

Experimental determination of β values often involves techniques like Electric Field-Induced Second Harmonic Generation (EFISH) or Hyper-Rayleigh Scattering (HRS). Theoretical calculations, employing quantum chemical methods such as Density Functional Theory (DFT) with functionals like CAM-B3LYP, are also widely used to predict and understand these properties. nih.govresearchgate.net These calculations provide insights into the electronic transitions that contribute most significantly to the hyperpolarizability. The results of these calculations are often in good agreement with experimental values when analyzed using a two-state model. nih.gov

Table 1: Theoretical NLO Properties of Related Stilbene Derivatives

| Compound | β (10⁻³⁰ esu) | λ_max (nm) |

|---|---|---|

| 4-dimethylamino-4′-nitrostilbene (DANS) | 479 | 439 |

| (E)-4-(dimethylamino)-4'-nitrostilbene | ~700 | 430 |

Note: Data is for illustrative purposes based on values for structurally similar and benchmark NLO chromophores. The actual values for this compound would require specific experimental measurement or calculation.

Structure-NLO Property Relationships

The relationship between the molecular structure and the NLO properties in push-pull stilbenes is well-established. researchgate.net The magnitude of the first hyperpolarizability (β) is strongly dependent on several factors:

Strength of Donor/Acceptor Groups: Stronger electron-donating and electron-withdrawing groups increase the polarization of the π-system, leading to a larger β value. The nitro group (-NO₂) is a very effective acceptor. rsc.org

Nature of the π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are critical. The stilbene bridge provides an efficient pathway for charge transfer.

Molecular Planarity: A more planar structure enhances π-electron delocalization, which generally leads to larger hyperpolarizabilities.

Theoretical studies on various trans-stilbene (B89595) derivatives show that strategic placement of different donor and acceptor groups can lead to compounds with exceptionally large NLO susceptibilities. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-dimethylamino-4′-nitrostilbene (DANS) |

| (E)-4-(dimethylamino)-4'-nitrostilbene |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene |

Reactivity and Reaction Mechanisms of E 2 Chloro 5 4 Nitrostyryl Pyridine

Reaction Pathways Involving the Pyridine (B92270) Moiety

The pyridine ring in (E)-2-chloro-5-(4-nitrostyryl)pyridine is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the chlorine atom at the C-2 position and the nitrostyryl substituent at the C-5 position. This electronic nature primarily governs its reactivity towards nucleophiles and specialized functionalization strategies.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyridine Ring

The presence of a chlorine atom on the electron-deficient pyridine ring makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a primary pathway for modifying the pyridine core. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate state. youtube.com Subsequent elimination of the chloride ion restores the aromatic system, resulting in the substituted product.

The pyridine nitrogen plays a crucial role in stabilizing the anionic Meisenheimer intermediate through resonance, particularly when the attack occurs at the C-2 or C-4 positions. libretexts.orguoanbar.edu.iq In the case of this compound, the strong electron-withdrawing nature of the 5-(4-nitrostyryl) group further activates the ring for nucleophilic attack at the C-2 position. Kinetic studies on the analogous compound, 2-chloro-5-nitropyridine (B43025), have shown that it readily reacts with various nucleophiles, such as substituted anilines, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.net

A variety of nucleophiles can be employed to displace the chloro substituent. These reactions are often facilitated by heat or microwave irradiation, which can dramatically reduce reaction times. sci-hub.se

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophiles | Sodium Phenoxide (PhONa), Benzyl Alcohol | Aryl/Alkyl Ethers |

| Sulfur Nucleophiles | Sodium Thiophenoxide (PhSNa), Sodium Methanethiolate (MeSNa) | Thioethers |

| Nitrogen Nucleophiles | Amines (e.g., Aniline, Morpholine), Hydrazine | Substituted Aminopyridines |

| Carbon Nucleophiles | Cyanides (e.g., KCN), Phenylacetonitrile | Pyridyl Nitriles/Alkyl groups |

This table presents potential nucleophilic substitution reactions based on the known reactivity of 2-halopyridines. researchgate.netsci-hub.se

Electrophilic Substitution and Functionalization Strategies

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally unfeasible. The pyridine nitrogen atom and the electron-withdrawing substituents (chloro and nitrostyryl groups) render the ring highly electron-deficient and thus deactivated towards attack by electrophiles. uoanbar.edu.iqbohrium.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, which further increases its deactivating effect.

Consequently, alternative strategies are required to functionalize the C-H bonds of the pyridine moiety. One powerful method is directed ortho-metalation (DoM) . This technique involves the deprotonation of an aromatic C-H bond by a strong base, directed by a nearby functional group. For 2-chloropyridine (B119429) derivatives, different regioselectivities can be achieved depending on the base used:

Lithium diisopropylamide (LDA) typically directs metalation to the C-3 position, ortho to the directing chloro group. acs.orgrsc.org

Superbases , such as a combination of n-butyllithium (BuLi) and lithium dimethylaminoethoxide (LiDMAE), can achieve an unusual deprotonation at the C-6 position. acs.orgnih.gov

The resulting organolithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce new functional groups.

Another modern approach involves radical functionalization . Minisci-type reactions, often initiated photochemically or with a radical initiator, allow for the introduction of alkyl and other groups onto electron-deficient heterocycles. nih.govacs.org These methods proceed through pyridinyl radical intermediates and can offer regioselectivity that is complementary to other methods. nih.govacs.org

Reactivity at the Styryl Ethylene (B1197577) Bridge

The carbon-carbon double bond of the styryl bridge is a key site of reactivity, heavily influenced by its conjugation with both the pyridine ring and the strongly electron-withdrawing 4-nitrophenyl group.

Addition Reactions to the Carbon-Carbon Double Bond

The electronic configuration of the (4-nitrostyryl) moiety makes the ethylene bridge an excellent Michael acceptor . wikipedia.org The powerful electron-withdrawing nitro group polarizes the conjugated system, rendering the β-carbon (the carbon atom closer to the nitrophenyl ring) electrophilic and highly susceptible to attack by nucleophiles in a conjugate addition reaction. nih.gov

A wide variety of soft nucleophiles, known as Michael donors, can participate in this reaction, typically under basic or organocatalytic conditions. mdpi.comencyclopedia.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

| Michael Donor Type | Reagent Example | Resulting Structure |

| Carbonyl Compounds | Aldehydes (e.g., Propanal), Ketones (e.g., Acetone) | γ-Nitrocarbonyl Compounds |

| Malonates | Diethyl Malonate | Substituted Malonic Esters |

| Nitrogen Nucleophiles | Amines (e.g., Propylamine), N-Heterocycles | β-Amino Nitroalkanes |

| Sulfur Nucleophiles | Thiols | β-Thio Nitroalkanes |

This table illustrates potential Michael addition reactions based on the established reactivity of β-nitrostyrenes. nih.govethz.chresearchgate.net

In addition to Michael additions, radical additions to the double bond can lead to denitrative coupling reactions , where the incoming radical adds to the alkene and the nitro group is subsequently eliminated, resulting in a formal substitution at the double bond. rsc.orgmdpi.com

Oxidative and Reductive Transformations

The styryl ethylene bridge can undergo both oxidative and reductive transformations.

Oxidative cleavage of the C=C double bond can be achieved to yield carbonyl compounds. A modern and mild method involves using photoexcited nitroarenes as surrogates for ozone. scispace.comnih.gov Under purple light irradiation, the nitroarene can engage in a cycloaddition with the alkene, leading to intermediate dioxazolidines that can be hydrolyzed to yield the corresponding aldehydes. scispace.comchemrxiv.org This photochemical method offers an alternative to traditional, more aggressive ozonolysis (O₃) or permanganate (B83412) (KMnO₄) oxidation.

Reductive transformations can target either the C=C double bond, the nitro group, or both, depending on the reaction conditions. Catalytic hydrogenation is a common method for reduction.

Selective reduction of the C=C double bond without affecting the nitro group or the chloro-substituent can be challenging but may be achieved under specific catalytic conditions.

Simultaneous reduction of both the C=C double bond and the nitro group is common when using powerful reducing systems like catalytic hydrogenation with Palladium on carbon (H₂/Pd-C). commonorganicchemistry.com

Catalytic transfer hydrogenation , using hydrogen donors like formic acid or ammonium (B1175870) formate, can also be employed to reduce the double bond. ursinus.edu

Functional Group Interconversions of the Nitro Group

The nitro group is one of the most versatile functional groups, and its reduction provides a gateway to numerous other functionalities, most notably the amino group (-NH₂). The choice of reducing agent is critical for achieving chemoselectivity, especially given the presence of other reducible sites in the molecule (the alkene and the aryl chloride). researchgate.net

Several methods can be employed for the reduction of the aromatic nitro group:

| Method | Reagents | Typical Selectivity Profile |

| Catalytic Hydrogenation | H₂ / Pd-C | Reduces both nitro and alkene. May cause dehalogenation. |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Reduces nitro group. Less prone to dehalogenating aryl chlorides than Pd/C. commonorganicchemistry.com Can also reduce alkene. |

| Transfer Hydrogenation | Formic Acid (HCOOH) or Ammonium Formate (HCOONH₄) with Pd/C | Effective for nitro reduction. researchgate.netacs.org Selectivity over the alkene depends on specific conditions. |

| Metal in Acid | Fe / HCl or Acetic Acid; SnCl₂ / HCl; Zn / Acetic Acid | Highly chemoselective for the nitro group. commonorganicchemistry.com Typically does not reduce alkenes or aryl halides. |

| Sulfide Reagents | Sodium Sulfide (Na₂S), Sodium Hydrosulfite (Na₂S₂O₄) | Mild and chemoselective for nitro group reduction, often leaving other groups intact. commonorganicchemistry.com |

The resulting amino group can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions to introduce a wide array of other substituents. This two-step sequence (nitro reduction followed by diazotization) is a classic strategy in aromatic chemistry for introducing functionalities that are not accessible through direct substitution methods.

Kinetic and Mechanistic Investigations of Key Reactions

Given the absence of direct studies on this compound, this section will outline the methodologies that would be employed to investigate its reactivity.

Determination of Rate Laws and Activation Parameters

To understand the kinetics of a reaction involving this compound, one would first need to establish the rate law. The rate law is an equation that links the rate of a reaction to the concentration of the reactants. khanacademy.orgphotophysics.comlibretexts.orgyoutube.comlibretexts.org For a hypothetical reaction of this compound with a nucleophile (Nu), the rate law would likely take the form:

Rate = k[this compound]^m[Nu]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally. khanacademy.orgyoutube.com

Experimental Determination of Rate Laws:

A common method to determine the reaction order is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is measured for each experiment. By comparing the changes in rate with the changes in concentration, the order of the reaction with respect to that reactant can be determined. youtube.comlibretexts.org

Once the rate law is established, the rate constant 'k' can be calculated. By conducting the reaction at different temperatures, the activation parameters of the reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using the Arrhenius equation:

k = Ae^(-Ea/RT)

where R is the gas constant and T is the temperature in Kelvin. A plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R and a y-intercept of ln(A).

Hypothetical Data for a Nucleophilic Aromatic Substitution Reaction:

While no experimental data exists for this compound, we can create a hypothetical data table for a nucleophilic aromatic substitution reaction with an amine, based on studies of similar compounds like 2-chloro-5-nitropyridine. researchgate.net

| Experiment | Initial [this compound] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding the detailed mechanism of a reaction.

Reaction Intermediates:

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. wikipedia.org For nucleophilic aromatic substitution (SNAr) reactions, which are common for chloropyridines, a key intermediate is the Meisenheimer complex. researchgate.net This is a negatively charged species formed by the attack of the nucleophile on the aromatic ring. researchgate.netstackexchange.com

In the case of this compound, the reaction with a nucleophile would likely proceed through a Meisenheimer-like intermediate. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom would help to stabilize this intermediate by delocalizing the negative charge. stackexchange.com

Spectroscopic techniques such as NMR and UV-Vis spectroscopy can sometimes be used to detect and characterize reaction intermediates, especially if they are relatively stable.

Transition States:

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. researchgate.net It cannot be isolated but its structure can be inferred from kinetic data and computational modeling.

For an SNAr reaction, the transition state would involve the partial formation of the new bond between the nucleophile and the carbon atom of the pyridine ring, and the partial breaking of the bond between the carbon and the chlorine atom. Computational chemistry can be a powerful tool to model the geometry and energy of the transition state. chemrxiv.org

The reactivity of the styryl portion of the molecule, specifically the double bond, could also lead to other reaction pathways, such as electrophilic addition reactions. The investigation of these would involve similar principles of kinetic and mechanistic analysis, including the search for potential carbocation intermediates. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of E 2 Chloro 5 4 Nitrostyryl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is often employed to predict molecular properties with a good balance of accuracy and computational cost.

Ground State Geometry Optimization and Conformational Analysis

The optimization of the ground state geometry of (E)-2-chloro-5-(4-nitrostyryl)pyridine using DFT methods would provide insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Such calculations are fundamental for understanding the molecule's stability and reactivity. A conformational analysis would identify the most stable isomer and the rotational barriers between different conformations.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Data not available | ||

| C=C (styryl) | Data not available | ||

| C-NO2 | Data not available | ||

| C-C-C | Data not available | ||

| C-N-C | Data not available | ||

| Dihedral(Py-styryl) |

This table illustrates the type of data that would be obtained from DFT geometry optimization. Specific values for this compound are not currently published.

Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

DFT calculations can elucidate the electronic characteristics of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. The molecular electrostatic potential (MEP) map provides a visualization of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Although studies on similar compounds like 2-chloropyridines and nitrostyrenes have utilized DFT to determine these properties, specific calculated values for the HOMO-LUMO gap and MEP analysis for this compound have not been found in the public domain.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table shows the electronic properties that would be determined through DFT calculations. The values for the title compound are not available in the literature.

Simulation of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT. By comparing these simulated spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes can be achieved. This comparison helps in confirming the molecular structure and understanding the vibrational characteristics associated with its functional groups.

While FT-IR and FT-Raman spectra of related molecules like 2-chloro-5-nitropyridine (B43025) have been analyzed with the aid of DFT calculations, a similar comparative study for this compound is not documented in the available scientific literature.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental NMR data is a powerful method for structure verification and assignment of resonances.

Theoretical NMR chemical shift calculations have been reported for analogous compounds, but specific computational data for this compound are not present in the surveyed literature.

Ab Initio Quantum Chemical Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

A search of the scientific literature did not yield any specific studies that have employed ab initio quantum chemical methods to investigate the properties of this compound. Such studies would be valuable for providing a benchmark for results obtained from DFT methods.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations could be used to explore the conformational landscape of this compound, providing insights into its flexibility, the relative stability of different conformers in various environments (e.g., in solution), and the dynamics of its interactions with other molecules.

While MD simulations have been applied to study the interaction of various ligands with biological macromolecules, there are no specific molecular dynamics simulation studies focused on the conformational landscape and dynamics of isolated this compound reported in the available literature.

Development of Quantitative Structure-Property Relationship (QSPR) Models

The development of Quantitative Structure-Property Relationship (QSPR) models for this compound represents a critical area of computational chemistry. These models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. The primary goal of developing QSPR models for this compound is to predict its properties without the need for extensive and time-consuming experimental measurements. This approach is particularly valuable in the early stages of research and development, where rapid screening of compounds with desired characteristics is essential.

The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By quantifying the structural features using numerical values known as molecular descriptors, statistical methods can be used to establish a relationship between these descriptors and a specific property of interest.

The general workflow for developing a QSPR model for a compound like this compound involves several key steps:

Data Set Selection: A crucial first step is the compilation of a dataset of compounds with known experimental values for the property to be modeled. For this compound, this would involve synthesizing a series of structurally related styrylpyridine derivatives and measuring a property of interest, for instance, its molar refractivity or dipole moment.

Molecular Descriptor Calculation: A wide array of molecular descriptors would then be calculated for each compound in the dataset. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies and partial charges.

Physicochemical descriptors: These relate to properties like logP (lipophilicity).

Model Development: Statistical techniques are employed to select the most relevant descriptors and to build the mathematical model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to create a linear relationship between the selected descriptors and the property. More advanced, non-linear methods like Artificial Neural Networks (ANN) may also be utilized.

Model Validation: The predictive power of the developed QSPR model must be rigorously validated. This is typically done using both internal and external validation techniques to ensure the model is robust and not overfitted to the training data.

While specific QSPR models for this compound are not extensively reported in publicly available literature, the principles of QSPR can be illustrated with a hypothetical example. The following table showcases a potential set of molecular descriptors that could be used to develop a QSPR model for predicting a physicochemical property of a series of styrylpyridine derivatives, including this compound.

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of Styrylpyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Derivative 1 | 250.7 | 3.8 | 4.2 | -6.5 | -2.1 |

| Derivative 2 | 264.7 | 4.1 | 4.5 | -6.3 | -2.3 |

| This compound | 260.68 | 3.9 | 4.8 | -6.8 | -2.5 |

| Derivative 4 | 278.8 | 4.3 | 4.6 | -6.4 | -2.2 |

| Derivative 5 | 292.8 | 4.6 | 4.9 | -6.2 | -2.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

Once a QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized styrylpyridine derivatives. For example, a hypothetical MLR equation for predicting a certain property might look like:

Property = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(HOMO-LUMO gap)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. The statistical quality of such a model would be assessed using parameters like the coefficient of determination (R²), the standard error of estimation, and the Fischer statistic.

The development of robust QSPR models for this compound and its analogs could significantly accelerate the discovery of new compounds with tailored properties for various applications.

Insufficient Published Research on this compound Limits Comprehensive Analysis

The requested article structure focuses on highly specific applications, including its use as a building block for functional materials with tailored electronic and optical properties, its role in optoelectronic and sensing devices, its utility as a precursor for complex and fused heterocyclic systems, and its potential in photochromic research.

Searches for this information have primarily yielded data on its precursors, such as 2-chloro-5-nitropyridine, or on the general class of styrylpyridine derivatives. dissertationtopic.netnih.govresearchgate.net For instance, the synthesis of 2-chloro-5-nitropyridine is well-established, and it is a known intermediate for various derivatives. google.comgoogle.com Furthermore, the broader family of styrylpyridines has been investigated for applications in cell imaging, photo-controlled reactions, and for their optical properties. researchgate.netrsc.orgrsc.orgmdpi.com Similarly, the synthesis of fused heterocyclic systems from various pyridine (B92270) precursors is an active area of research. ias.ac.inrsc.orgrsc.org

However, without specific studies on this compound itself, any discussion of its role in the outlined topics would be speculative and based on extrapolation from related compounds. This would not meet the required standards of scientific accuracy for the requested article. The structural components of the molecule—a photosensitive styryl group, an electron-withdrawing nitro group, and a reactive chloro-pyridine moiety—suggest potential in these fields, but this potential has not been experimentally detailed in the available literature.

Due to the absence of specific research findings, data tables, and detailed discussions pertaining solely to this compound, it is not possible to generate the thorough and scientifically accurate content required for each section of the proposed outline.

Role in Advanced Chemical Synthesis and Materials Science Research

Probes for Mechanistic Studies in Organic Reactions

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis, providing the insights necessary to control reaction outcomes, optimize conditions, and design novel transformations. While specific research on the use of (E)-2-chloro-5-(4-nitrostyryl)pyridine as a mechanistic probe is not extensively documented in publicly available scientific literature, the closely related and well-studied compound, 2-chloro-5-nitropyridine (B43025) , serves as an excellent paradigm for understanding how such molecules are employed to elucidate the intricacies of organic reactions. The principles governing the utility of 2-chloro-5-nitropyridine as a mechanistic tool are directly applicable to understanding the potential role of its styryl derivative.

The core of their function as mechanistic probes lies in their electron-deficient pyridine (B92270) ring, which is activated towards nucleophilic aromatic substitution (SNAr). The presence of a good leaving group (the chloro substituent) at an activated position (C-2) and a strong electron-withdrawing group (the nitro group) is key to their reactivity. This predictable reactivity allows for systematic studies of reaction kinetics and the influence of various factors on the reaction pathway.

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

The SNAr reaction is a cornerstone of organic synthesis, and compounds like 2-chloro-5-nitropyridine are frequently used as model substrates to study its mechanism. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is a critical factor in determining the reaction rate. stackexchange.com

Kinetic studies on the reactions of 2-chloro-5-nitropyridine with various nucleophiles, such as anilines, have been conducted to probe the details of this mechanism. researchgate.net These studies often involve monitoring the reaction rate under different conditions of temperature, solvent, and nucleophile concentration. The data obtained can provide evidence for the proposed mechanism and reveal important details about the rate-determining step.

Investigating the Role of the Leaving Group and Reaction Conditions:

The nature of the leaving group and the reaction conditions play a crucial role in the SNAr mechanism. While the chloro group in 2-chloro-5-nitropyridine is a good leaving group, studies with analogous compounds containing different halogens (F, Br, I) or other leaving groups can help to elucidate the "element effect". nih.gov This effect refers to the relative reactivity of different leaving groups and can provide information about the bond-breaking step in the reaction mechanism.

The solvent can also have a profound impact on the reaction rate and mechanism. Solvents with different polarities and hydrogen-bonding capabilities can stabilize or destabilize the reactants, transition states, and intermediates to varying degrees. Kinetic studies in different solvents help to understand the role of solvation in the reaction pathway. researchgate.net

Probing for Base Catalysis:

In some SNAr reactions, a base is required to facilitate the removal of a proton from the Meisenheimer intermediate, a phenomenon known as base catalysis. By carrying out kinetic experiments with and without the addition of a base, and at varying base concentrations, researchers can determine whether the reaction is base-catalyzed. For the reaction of 2-chloro-5-nitropyridine with anilines in DMSO and DMF, it was observed that the reaction was not base-catalyzed, suggesting that the departure of the leaving group is relatively fast compared to the initial nucleophilic attack. researchgate.net

Structure Property Relationships in E 2 Chloro 5 4 Nitrostyryl Pyridine Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

The chloro substituent, being an electron-withdrawing group, can influence the electron density of the pyridine (B92270) ring. nih.gov This effect, coupled with the potent electron-withdrawing nature of the nitro group on the styryl moiety, creates a push-pull system across the stilbene (B7821643) backbone. Such systems are known to exhibit interesting photophysical properties, including enhanced intramolecular charge transfer (ICT) upon photoexcitation. The ICT character can lead to large Stokes shifts and solvent-dependent fluorescence behavior.

The photophysical properties of stilbene derivatives are generally dictated by the π→π* electronic transitions within the conjugated system. nih.gov The introduction of substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the case of (E)-2-chloro-5-(4-nitrostyryl)pyridine, the electron-withdrawing nitro group is expected to lower the LUMO energy, leading to a red-shift in the absorption spectrum compared to unsubstituted stilbene.

The following table summarizes the expected impact of the chloro and nitro substituents on the electronic and photophysical properties of the parent stilbene scaffold.

| Substituent | Position | Expected Effect on Electronic Properties | Expected Effect on Photophysical Properties |

| Chloro | 2-position of pyridine | Electron-withdrawing, modulates electron density of the heterocyclic ring. nih.gov | Can influence absorption and emission wavelengths; may enhance intersystem crossing (heavy-atom effect). nih.gov |

| Nitro | 4-position of phenyl | Strongly electron-withdrawing, creates a push-pull system. | Likely causes a bathochromic (red) shift in absorption and emission spectra; can quench fluorescence due to enhanced intersystem crossing and non-radiative decay pathways. mdpi.com |

Research on related stilbene-triazine derivatives has shown that the absorption peaks for trans-isomers typically fall in the range of 353-361 nm, with fluorescence emission spanning 400-650 nm. nih.gov While specific data for this compound is not available, these ranges provide a reasonable estimate for its expected spectral characteristics.

Stereochemical Influence on Molecular Structure and Chemical Reactivity

The stereochemistry of the ethylenic bridge in stilbene derivatives is a critical determinant of their molecular structure and chemical reactivity. rsc.orgrsc.org The "(E)" designation in this compound indicates that the two aromatic rings are on opposite sides of the double bond, resulting in a trans configuration. This configuration generally leads to a more planar and thermodynamically stable molecule compared to the corresponding (Z)-isomer (cis).

The planarity of the (E)-isomer allows for maximum π-orbital overlap across the entire molecule, which is crucial for its electronic and photophysical properties. In contrast, the (Z)-isomer would experience significant steric hindrance between the aromatic rings, forcing them to twist out of planarity and disrupting the conjugation. This difference in planarity has profound implications for their chemical reactivity. For instance, the (E)-isomer is often more prone to photochemical E/Z isomerization, a characteristic reaction of stilbenes.

The reactivity of the molecule can also be influenced by the specific arrangement of the substituents in three-dimensional space. The accessibility of the nitrogen atom in the pyridine ring and the nitro group for intermolecular interactions will differ between the (E) and (Z) isomers. The (E)-isomer's more extended and linear shape can facilitate specific binding interactions, for example, in a biological context.

The table below highlights the key differences in properties expected between the (E) and (Z) isomers of 2-chloro-5-(4-nitrostyryl)pyridine.

| Property | (E)-isomer (trans) | (Z)-isomer (cis) |

| Molecular Geometry | More planar, extended structure. | Non-planar, sterically hindered structure. |

| Thermodynamic Stability | Generally more stable. | Generally less stable. |

| π-Conjugation | More effective conjugation across the molecule. | Disrupted conjugation due to steric hindrance. |

| Chemical Reactivity | Susceptible to photochemical isomerization to the (Z)-isomer. | Can isomerize to the more stable (E)-isomer. |

Conformational Analysis and its Implications for Molecular Function

Conformational analysis of this compound reveals the possible spatial arrangements of the molecule due to rotation around single bonds. While the central double bond is rigid, rotation can occur around the single bonds connecting the aromatic rings to the ethylenic bridge. The preferred conformation is one that minimizes steric hindrance while maximizing electronic conjugation.

For the (E)-isomer, a nearly planar conformation is expected to be the most stable, allowing for optimal π-system delocalization. However, slight torsional angles between the aromatic rings and the vinyl group are likely to exist to alleviate minor steric clashes. These subtle conformational preferences can have significant implications for the molecule's function, as they can influence the strength of intermolecular interactions and the efficiency of photophysical processes.

The conformation of the molecule can also be influenced by its environment. In polar solvents, for example, conformations that enhance the dipole moment may be favored. The ability of the molecule to adopt different conformations can be crucial for its biological activity, as it may need to fit into a specific binding pocket of a target protein.

Design Principles for Modulating and Tuning Physicochemical Characteristics

The structure of this compound offers several avenues for modulating and tuning its physicochemical properties. The principles of crystal engineering and supramolecular chemistry can be applied to design derivatives with specific desired characteristics. nih.govnih.gov

One key design principle is the strategic modification of substituents. Replacing the chloro or nitro groups with other functional groups can systematically alter the electronic and steric properties of the molecule. For instance, introducing electron-donating groups could shift the absorption and emission spectra to shorter wavelengths (hypsochromic shift) and potentially increase the fluorescence quantum yield.

The following table outlines some design strategies and their potential impact on the physicochemical properties of this compound derivatives.

| Design Strategy | Potential Modification | Anticipated Impact on Physicochemical Properties |

| Substituent Modification | Replace nitro group with an amino or methoxy (B1213986) group. | Shift from electron-withdrawing to electron-donating, leading to changes in electronic and photophysical properties. nih.gov |

| Replace chloro group with a fluoro or bromo group. | Alter the heavy-atom effect, potentially influencing intersystem crossing rates and phosphorescence. | |

| Heterocyclic Ring Variation | Replace pyridine with quinoline (B57606) or another N-heterocycle. | Modify the overall shape, size, and hydrogen bonding potential of the molecule. nih.gov |

| Co-crystal Formation | Co-crystallize with a pharmaceutically acceptable coformer. | Improve solubility, dissolution rate, and stability. nih.gov |

By systematically applying these design principles, it is possible to create a library of this compound derivatives with a wide range of tailored physicochemical characteristics, opening up possibilities for various applications.

Q & A

Q. What are the established synthetic routes for (E)-2-chloro-5-(4-nitrostyryl)pyridine, and how can reaction conditions be optimized for yield?

The compound is synthesized via a Wittig-like reaction between 6-chloronicotinaldehyde and p-nitrobenzyl bromide. Key steps include:

- Reagent selection : Use P(OMe)₃ as a solvent and reducing agent, with MeONa as a base to facilitate elimination .

- Reaction optimization : Reflux conditions (3.5 hours for bromide activation, followed by 1 hour for coupling) ensure high yield (80%). Post-reaction purification via filtration and methanol washing minimizes impurities .

- Validation : Confirm product purity using H-NMR (δ 8.53 ppm for pyridine protons) and HRMS (MH: 260.0353) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H-NMR (400 MHz, CDCl₃) identifies aromatic protons (e.g., δ 8.25 ppm for nitrobenzyl protons) and confirms the E-configuration via coupling constants (J = 8.8 Hz for trans-styryl protons) . C-NMR and F-NMR (for analogs) are also employed .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., MH: 260.0353) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can crystallographic data resolve the stereochemistry and electronic properties of this compound?

- Software tools : SHELXL refines crystal structures using high-resolution X-ray diffraction data. Key parameters include bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between pyridine and nitrobenzyl groups .

- Electron density maps : Analyze π-π stacking interactions between aromatic rings, which influence charge-transfer properties and reactivity .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effect : The nitro group reduces electron density on the styryl double bond, enhancing electrophilicity and facilitating nucleophilic attacks (e.g., Michael additions) .

- Spectroscopic shifts : Nitro groups cause deshielding in H-NMR (δ 8.25 ppm for adjacent protons) and redshift in UV-Vis spectra due to extended conjugation .

Q. How can researchers address discrepancies in spectroscopic or synthetic data across studies?

Q. What computational methods predict the biological activity of this compound derivatives?

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the chloro and nitro groups’ roles in binding affinity .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the styryl moiety) with bioactivity using Hammett constants (σ) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Substituent modification : Replace the nitro group with CF₃ or OMe to modulate solubility and target selectivity .

- Bioisosteric replacement : Substitute the pyridine ring with pyrimidine to enhance metabolic stability .

- In vitro assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., kinase profiling) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.